

A Spectroscopic Comparison of 1-Methylpyrrole-2,5-dicarbaldehyde and Its Derivatives

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Compound of Interest

Compound Name: 1-Methylpyrrole-2,5-dicarbaldehyde

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This guide provides a comparative analysis of the spectroscopic properties of **1-Methylpyrrole-2,5-dicarbaldehyde** and its related derivatives. While comprehensive experimental data for **1-Methylpyrrole-2,5-dicarbaldehyde** is not extensively available in public literature, this document compiles known data for its structural analogs and offers predicted values for the target compound based on established spectroscopic principles. This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of pyrrole-based compounds.

The following sections present a summary of key spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the general characterization workflow.

Comparative Spectroscopic Data

The tables below summarize the available and predicted spectroscopic data for **1-Methylpyrrole-2,5-dicarbaldehyde** and key derivatives. This allows for a clear comparison of how structural modifications, such as the number of formyl groups and N-methylation, influence the spectroscopic signatures.

¹H NMR Data (Chemical Shift δ [ppm])

Compound	N-CH ₃	Pyrrole H-3, H-4	Aldehyde CHO	Solvent	Reference
1-Methylpyrrole					
-2,5-dicarbaldehyde	~3.9-4.1 (s)	~7.1-7.3 (s)	~9.6-9.8 (s)	CDCl ₃	Predicted
1-Methylpyrrole	3.56 (s)	6.53 (t), 6.09 (t)	N/A	CDCl ₃	[1]
1-Methylpyrrole					
-2-carboxaldehyde	3.93 (s)	6.90 (dd), 6.78 (dd), 6.13 (t)	9.47 (s)	CDCl ₃	[2][3]
Pyrrole-2,5-dicarbaldehyde	N/A (NH ~9.8)	7.15 (s)	9.55 (s)	DMSO-d ₆	[4]

¹³C NMR Data (Chemical Shift δ [ppm])

Compound	N-CH ₃	Pyrrole C-2, C-5	Pyrrole C-3, C-4	Aldehyde C=O	Solvent	Reference
1-Methylpyrrole-2,5-dicarbaldehyde	~35-37	~140-142	~120-122	~180-182	CDCl ₃	Predicted
1-Methylpyrrole	35.8	121.0	107.9	N/A	CDCl ₃	[1]
1-Methylpyrrole-2-carboxaldehyde	35.0	139.7 (C2), 125.0 (C5)	119.8 (C3), 109.1 (C4)	178.6	CDCl ₃	[2]
Pyrrole-2,5-dicarbaldehyde	N/A	139.0	121.2	180.1	DMSO-d ₆	[5]

IR Spectroscopy Data (Wavenumber cm⁻¹)

Compound	C=O Stretch	C-N Stretch	C-H (Aromatic)	N-H Stretch	Reference
1-Methylpyrrole-2,5-dicarbaldehyde	~1660-1680	~1350-1450	~3100	N/A	Predicted
1-Methylpyrrole	N/A	~1380, ~1270	~3100	N/A	[1]
Pyrrole-2-carboxaldehyde	~1655	~1435, ~1350	~3120	~3250	[6]
Pyrrole	N/A	~1350, ~1045	~3120	~3400	[7]

Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	Molecular Ion (M ⁺)	Key Fragments	Reference
1-Methylpyrrole-2,5-dicarbaldehyde	C ₇ H ₇ NO ₂	137.14	137	108 (M-CHO), 80 (M-2CHO)	Predicted
1-Methylpyrrole	C ₅ H ₇ N	81.12	81	80, 54, 53	[8]
1-Methylpyrrole-2-carboxaldehyde	C ₆ H ₇ NO	109.13	109	80 (M-CHO), 53	[2]
Pyrrole-2,5-dicarbaldehyde	C ₆ H ₅ NO ₂	123.11	123	94 (M-CHO), 66 (M-2CHO)	[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the pyrrole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.^[9]
- **^1H NMR:** Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
- **^{13}C NMR:** A proton-decoupled pulse sequence is used. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are common. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid Samples:** Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
 - **Liquid Samples:** Place a drop of the liquid between two NaCl or KBr plates (neat).
- **Data Acquisition:** Place the prepared sample in the IR spectrometer. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder

(or pure KBr pellet) is recorded first and subtracted from the sample spectrum.

- Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, C-N, C-H, N-H).

UV-Visible (UV-Vis) Spectroscopy

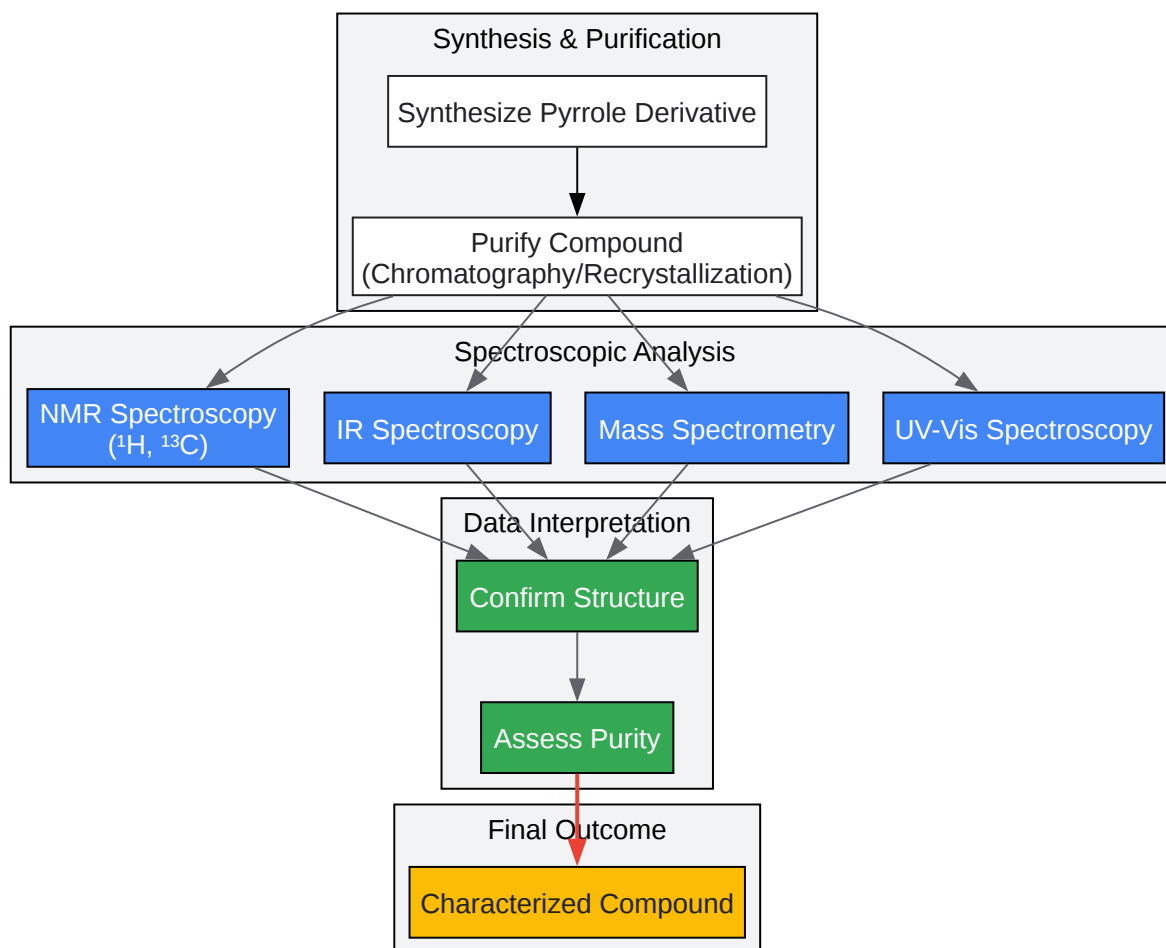
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam spectrophotometer. Use a cuvette containing only the solvent as a reference.
- Data Analysis: Identify the λ_{max} values, which correspond to electronic transitions within the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Ionize the sample using an appropriate technique, most commonly Electron Ionization (EI) at 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.
- Data Analysis: Identify the molecular ion peak (M^+) to confirm the molecular weight and analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized pyrrole derivative.



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Caption: Workflow for Spectroscopic Characterization.

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